molecular formula C28H25N5O2 B6109966 [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B6109966
M. Wt: 463.5 g/mol
InChI Key: NZAGUFCDUNKJJJ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a hybrid heterocyclic compound combining a quinoline scaffold with a triazolopyridine-piperidine pharmacophore.

Properties

IUPAC Name

[2-(4-methoxyphenyl)quinolin-4-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2/c1-35-21-13-11-19(12-14-21)25-17-23(22-8-2-3-9-24(22)29-25)28(34)32-15-6-7-20(18-32)27-31-30-26-10-4-5-16-33(26)27/h2-5,8-14,16-17,20H,6-7,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGUFCDUNKJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC(C4)C5=NN=C6N5C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various cellular processes . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Quinoline vs. Pyridine/Pyrimidine Derivatives

  • Compound 20 (): 8-[(4-Methoxyphenyl)(pyridin-4-yl)methyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. Similarity: Contains a 4-methoxyphenyl group and a fused quinoline-pyrrolo system. Difference: Replaces the triazolopyridine-piperidine unit with a pyrrolo-thiazolo-pyrimidine system, reducing metabolic stability due to the thiazole ring’s susceptibility to oxidation .
  • Compound 6 (): Features a pyrrolo-thiazolo-pyrimidine core linked to a triazolothiadiazinone. Difference: Lacks the quinoline scaffold but shares the triazole heterocycle.

Triazolopyridine-Piperidine Analogs

Substituent Effects on Triazolopyridine

Compound ID R Group on Triazolopyridine Piperidine Substituent Molecular Weight Purity (%) Key Properties Reference
Compound 35 6-Chloro 4-(2-Trifluoromethylphenyl) 408.9 97.0 High lipophilicity (logP ~4.2)
Compound 41 6-Methoxy Hexahydrocyclopenta[c]pyrrol-2-yl 451.5 >95 Improved solubility (logP ~3.8)
Compound 49 6-Methyl 4-(2-Trifluoromethylphenyl) 389.0 98.6 Enhanced metabolic stability
Target Compound N/A (Quinoline core) 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl) ~500 (estimated) N/A Predicted higher aromatic interaction N/A
  • Key Observations: Chloro (Compound 35) and trifluoromethyl (Compound 43, ) groups increase lipophilicity and target binding in hydrophobic pockets but may reduce aqueous solubility . Methoxy (Compound 41) and ethoxy (Compound 42) substituents improve solubility but may lower blood-brain barrier penetration . The target compound’s quinoline core likely enhances DNA intercalation or kinase inhibition compared to simpler pyridine analogs .

Piperidine Linker Modifications

  • Compound 48 (): 3-(4-(2-Trifluoromethylphenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile. Similarity: Uses a piperidine-carbonitrile linker.
  • Compound 39 () : Features a hexahydrocyclopenta[c]pyrrol-2-yl group instead of piperidine.
    • Difference: The bicyclic system imposes conformational constraints, possibly improving selectivity for sterically sensitive targets .

Pharmacological Implications

  • Retinol-Binding Protein (RBP4) Antagonists: Compounds like 35 and 49 () inhibit RBP4 with IC₅₀ values <100 nM. The target compound’s quinoline moiety may compete with retinoids for RBP4 binding, though its bulkier structure could reduce efficacy .
  • CYP Enzyme Inhibition: Compound 20 () inhibits CYP19A1 (aromatase) via its quinoline-pyrrolo system. The target compound’s triazolopyridine-piperidine unit may similarly interact with CYP heme domains .

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